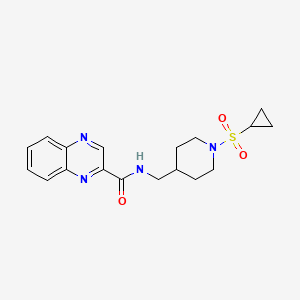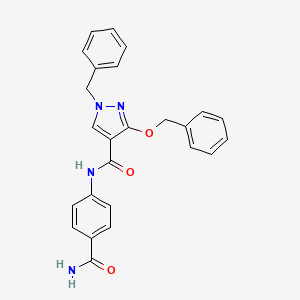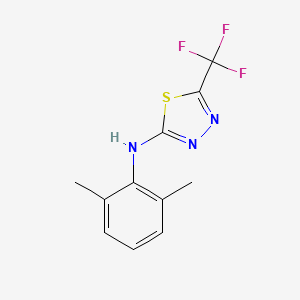
N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)morpholine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)morpholine-4-carboxamide is a useful research compound. Its molecular formula is C17H26N4O3 and its molecular weight is 334.42. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial and Antifungal Activities
- A study on novel 6-oxopyrimidin-1(6H)-yl benzamide derivatives, including morpholine substituted dihydropyrimidone carboxamides, highlighted their significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi, identifying morpholine substituted compounds as potent antibacterial agents (Devarasetty et al., 2019).
Synthesis and Chemical Characterization
- Research on the synthesis of novel compounds derived from visnaginone and khellinone, including those with morpholine components, demonstrated their potential as anti-inflammatory and analgesic agents. These compounds exhibited high inhibitory activity on COX-2 selectivity, suggesting their relevance in therapeutic applications (Abu‐Hashem et al., 2020).
Cytotoxic Activities
- A study focused on bisintercalating threading diacridines, which include ethylmorpholino groups, explored their DNA binding capabilities and cytotoxicity. These compounds, designed to bisintercalate into DNA, showed potential as cytotoxic agents due to their ability to inhibit transcription, highlighting their complex interaction with cellular processes and potential therapeutic applications (Wakelin et al., 2003).
Antidiabetic Potential
- The synthesis and evaluation of novel carboximidamides derived from cyanamides, linked with pyrimidine moiety, were investigated for their anti-hyperglycemic effects. Compounds, including N-(4,6-Dimethylpyrimidin-2-yl)morpholine-4-carboximidamide, demonstrated significant decreases in serum glucose levels, offering insights into their potential as ameliorative agents against diabetes-induced pathological effects (Moustafa et al., 2021).
Antimicrobial Properties of Synthesized Derivatives
- The synthesis of pyrimidine-triazole derivatives from 4-(4-aminophenyl)morpholin-3-one molecule and their antimicrobial activity against selected bacterial and fungal strains were explored, highlighting the potential of these derivatives in addressing antimicrobial resistance (Majithiya & Bheshdadia, 2022).
Propriétés
IUPAC Name |
N-[4-(4,6-dimethylpyrimidin-2-yl)oxycyclohexyl]morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O3/c1-12-11-13(2)19-16(18-12)24-15-5-3-14(4-6-15)20-17(22)21-7-9-23-10-8-21/h11,14-15H,3-10H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWAUJDDVQHBAIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCC(CC2)NC(=O)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-6-yl}propanoic acid](/img/structure/B2592952.png)

![(2Z)-2-[(3,4-dihydroxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B2592955.png)
![N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2592958.png)


![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2592962.png)
![2-(4-Chlorophenyl)-3-{[4-(3,4-dichlorophenyl)piperazino]methyl}imidazo[1,2-a]pyridine](/img/structure/B2592963.png)

![N-(3,4-dimethylphenyl)-2-(8-(((4-methoxyphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2592966.png)



